5-chloro-4-nitrothiophene-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-4-nitrothiophene-2-sulfonyl fluoride is a heterocyclic compound that contains a thiophene ring substituted with fluorosulphonyl, nitro, and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-nitrothiophene-2-sulfonyl fluoride typically involves the introduction of the fluorosulphonyl, nitro, and chloro groups onto a thiophene ring. One common method involves the nitration of 2-chlorothiophene followed by sulfonylation and fluorination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-4-nitrothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Major Products
Wissenschaftliche Forschungsanwendungen
5-chloro-4-nitrothiophene-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 5-chloro-4-nitrothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulphonyl and nitro groups can participate in various biochemical pathways, leading to the modulation of biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorosulphonyl group can form covalent bonds with nucleophilic sites on proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorosulphonyl-4-nitrothiophene: Lacks the chloro group, which may affect its reactivity and applications.
2-Fluorosulphonyl-5-chlorothiophene: Lacks the nitro group, which may reduce its potential biological activities.
4-Nitro-5-chlorothiophene: Lacks the fluorosulphonyl group, which may limit its use in certain chemical reactions.
Uniqueness
5-chloro-4-nitrothiophene-2-sulfonyl fluoride is unique due to the presence of all three functional groups (fluorosulphonyl, nitro, and chloro) on the thiophene ring.
Eigenschaften
Molekularformel |
C4HClFNO4S2 |
---|---|
Molekulargewicht |
245.6 g/mol |
IUPAC-Name |
5-chloro-4-nitrothiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C4HClFNO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H |
InChI-Schlüssel |
IVFWBVBLKZWDBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.